molecular formula C16H16ClNO5S B2850676 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide CAS No. 1421508-52-2

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide

Cat. No.: B2850676
CAS No.: 1421508-52-2
M. Wt: 369.82
InChI Key: JEZBQEMDMNTFBF-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzodioxole moiety and a 2-chlorobenzenesulfonamide group linked via a 3-hydroxypropyl chain.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c17-12-3-1-2-4-16(12)24(20,21)18-8-7-13(19)11-5-6-14-15(9-11)23-10-22-14/h1-6,9,13,18-19H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZBQEMDMNTFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a series of organic reactions. Typically, the synthesis starts with the formation of the benzodioxole ring, followed by the introduction of the hydroxypropyl group through a propylation reaction. The final step involves the sulfonamidation of the chlorobenzenesulfonamide to yield the target compound. Common reagents and conditions for these reactions include the use of catalysts like palladium, bases such as sodium hydroxide, and organic solvents like dimethyl sulfoxide.

Industrial Production Methods

Industrial production often scales up these laboratory methods, employing continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. Techniques like crystallization and chromatography are utilized for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide undergoes several types of chemical reactions:

  • Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups, potentially forming secondary or tertiary amines.

  • Substitution: Substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom, forming new derivatives.

Common Reagents and Conditions

The compound reacts under various conditions:

  • Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reducing agents such as lithium aluminum hydride.

  • Nucleophiles like amines and thiols for substitution reactions.

Major Products Formed

Scientific Research Applications

The compound finds extensive use in scientific research:

  • Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in organic transformations.

  • Biology: In biochemical research, it is utilized to study enzyme mechanisms and interactions due to its unique structural features.

  • Industry: Industrial applications range from its use in the manufacture of specialized materials to its role in developing novel catalysts for chemical processes.

Mechanism of Action

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide exerts its effects by interacting with molecular targets through its functional groups:

  • The hydroxypropyl and benzo[d][1,3]dioxol-5-yl moieties contribute to binding affinity and specificity for certain enzymes or receptors.

  • The sulfonamide group may inhibit enzyme activity by mimicking natural substrates or binding to active sites, thereby blocking or modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activity.

Structural Analogues

Compound Name Key Substituents Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (mg/mL)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide Benzo[d][1,3]dioxol-5-yl, 2-chlorobenzenesulfonamide ~399.85 ~3.2 ~0.15 (aqueous)
N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide 3-Chlorophenyl, 5-fluoro-2-methoxybenzenesulfonamide ~413.83 ~2.8 ~0.30 (aqueous)
3-(o-chlorophenyl)-2-methyl-4(3H)-quinazolinone o-Chlorophenyl, quinazolinone core ~273.72 ~2.5 ~0.45 (DMSO)

<sup>*</sup>LogP values estimated via computational tools (e.g., XLogP3).

Substituent Effects

  • Benzodioxole vs. Chlorophenyl : The benzodioxole group in the target compound increases lipophilicity (LogP ~3.2) compared to the 3-chlorophenyl substituent in the analogue from (LogP ~2.8). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Research Findings and Limitations

  • Synthetic Accessibility : The 3-hydroxypropyl linker in the target compound allows modular synthesis but may introduce stereochemical complexity.
  • Metabolic Stability : The benzodioxole group could reduce oxidative metabolism compared to simpler aryl rings, as seen in related compounds .
  • Data Gaps: No in vivo studies or target-specific assays (e.g., enzyme inhibition) are publicly documented for the target compound, necessitating further research.

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a sulfonamide functional group, which suggest diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClNO4SC_{17}H_{16}ClNO_4S with a molecular weight of approximately 333.8 g/mol. The structural arrangement includes:

  • Benzo[d][1,3]dioxole moiety : Known for its role in various bioactive compounds.
  • Hydroxypropyl substituent : Enhances solubility and biological interactions.
  • Chlorobenzenesulfonamide group : Imparts unique reactivity and biological properties.

Anticancer Activity

Research indicates that compounds containing benzo[d][1,3]dioxole structures often exhibit significant anticancer activities. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:

  • IC50 Values : Studies have reported IC50 values of related compounds as low as 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer) cells, indicating potent antiproliferative effects compared to standard drugs like doxorubicin .

The mechanisms underlying the anticancer activity of this compound may involve:

  • EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
  • Apoptosis Induction : Studies have utilized annexin V-FITC assays to demonstrate that these compounds can induce apoptosis in cancer cells through mitochondrial pathways involving proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Analysis indicates that these compounds can cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

Cardiovascular Effects

Some derivatives of sulfonamides have demonstrated effects on cardiovascular health. For example:

  • Perfusion Pressure Studies : Research involving isolated rat heart models has shown that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

CompoundIC50 (µM)Cancer TypeMechanism of Action
This compoundTBDTBDTBD
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)2.38HepG2EGFR inhibition
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)1.54HCT116Apoptosis induction
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)4.52MCF7Cell cycle arrest

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of this compound?

Answer:
Synthesis typically involves multi-step reactions with precise control of temperature, solvent polarity, and reaction time. For example:

  • Step 1: Coupling of the benzo[d][1,3]dioxol-5-yl moiety to the hydroxypropyl group via nucleophilic substitution or condensation reactions, often using bases like K2_2CO3_3 in aprotic solvents (e.g., DMF or DMSO) .
  • Step 2: Sulfonamide formation by reacting the intermediate with 2-chlorobenzenesulfonyl chloride under anhydrous conditions.
  • Purification: Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures is critical to isolate the product with >95% purity .
    Key Tip: Monitor reaction progress using TLC with UV visualization or LC-MS to avoid side products like over-sulfonated derivatives.

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • 1H/13C NMR: Identify protons on the benzo[d][1,3]dioxole ring (δ 6.7–7.1 ppm) and hydroxypropyl group (δ 1.8–2.5 ppm). Sulfonamide protons typically appear as broad singlets (δ 7.3–8.1 ppm) .
  • FT-IR: Confirm sulfonamide S=O stretches (~1350 cm1^{-1}) and hydroxyl O-H stretches (~3400 cm1^{-1}) .
  • HPLC-MS: Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported bioactivity data for structural analogs?

Answer:
Discrepancies often arise from variations in assay conditions or structural modifications. Methodological approaches include:

  • Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., known sulfonamide inhibitors) .
  • Orthogonal Validation: Combine enzyme inhibition assays (e.g., IC50_{50} measurements) with cellular viability assays (MTT or ATP-based) to distinguish target-specific effects from cytotoxicity .
  • SAR Analysis: Compare analogs (e.g., replacing 2-chlorophenyl with 3-methylphenyl) to identify critical pharmacophores .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX). Focus on the sulfonamide group’s hydrogen bonding with active-site zinc ions .
  • MD Simulations: Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) for 100+ ns to assess conformational flexibility of the hydroxypropyl chain .
  • QSAR Models: Train models using descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability .

Basic: How should researchers design stability studies for this compound under physiological conditions?

Answer:

  • pH Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; sulfonamides are prone to hydrolysis in acidic media .
  • Light Sensitivity: Store solutions in amber vials and assess photodegradation under UV/visible light (300–800 nm) .
  • Thermal Stability: Use DSC/TGA to determine melting points and decomposition temperatures (>200°C typical for sulfonamides) .

Advanced: What strategies mitigate poor aqueous solubility during in vitro bioactivity testing?

Answer:

  • Co-Solvent Systems: Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .
  • Prodrug Design: Introduce phosphate or glycoside groups to the hydroxypropyl moiety for transient hydrophilicity .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm) to improve dissolution kinetics .

Advanced: How can crystallography elucidate the compound’s mechanism of action?

Answer:

  • Co-Crystallization: Soak protein crystals (e.g., human carbonic anhydrase II) with the compound and resolve structures via X-ray diffraction (2.0–2.5 Å resolution). The 2-chlorophenyl group’s orientation in the hydrophobic pocket is critical for inhibition .
  • Electron Density Maps: Analyze binding modes to differentiate competitive vs. allosteric inhibition .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfonamide dust .
  • Waste Disposal: Neutralize acidic byproducts with NaHCO3_3 before disposal in halogenated waste containers .

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